![molecular formula C16H17NO2S B14246969 N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide CAS No. 440084-65-1](/img/structure/B14246969.png)
N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methylidene group and two methyl groups on the phenyl ring. It is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide typically involves the reaction of 2,4-dimethylbenzaldehyde with 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product. The final product is purified using techniques such as distillation, crystallization, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are performed in polar solvents with or without catalysts.
Major Products
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Substituted sulfonamides
Applications De Recherche Scientifique
N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. This inhibition can result in antimicrobial, anti-inflammatory, or anticancer effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2,4-Dimethylphenyl)methylidene]hydroxylamine
- N-[(2,4-Dimethylphenyl)methylidene]-2,4-dimethylaniline
- N-[(2,4-Dimethylphenyl)methylidene]-4-methoxybenzene-1-sulfonamide
Uniqueness
N-[(2,4-Dimethylphenyl)methylidene]-4-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of both methylidene and sulfonamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
440084-65-1 |
|---|---|
Formule moléculaire |
C16H17NO2S |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
N-[(2,4-dimethylphenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S/c1-12-5-8-16(9-6-12)20(18,19)17-11-15-7-4-13(2)10-14(15)3/h4-11H,1-3H3 |
Clé InChI |
BAZYZRWEMZQHDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


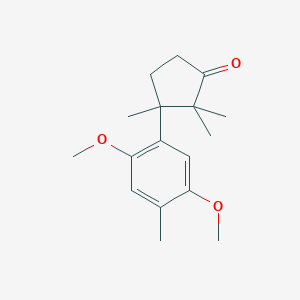
![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate](/img/structure/B14246889.png)
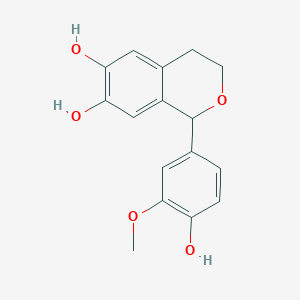

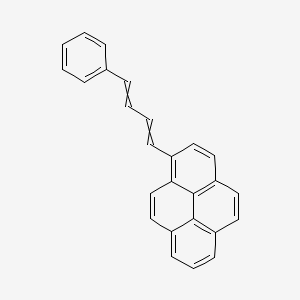
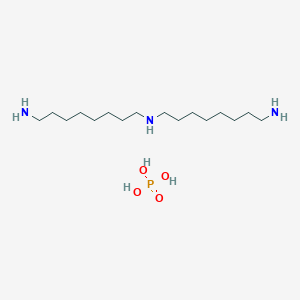


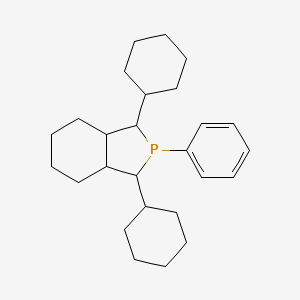
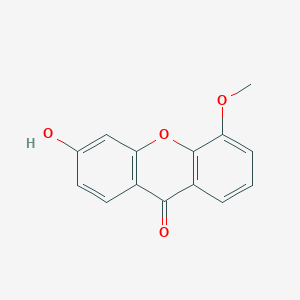
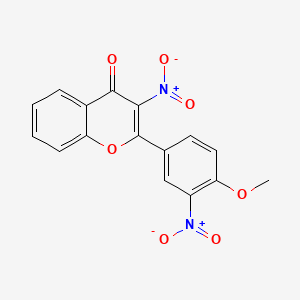


![2-[Chloro(difluoro)methyl]-2-ethoxy-3-phenyloxirane](/img/structure/B14246961.png)
